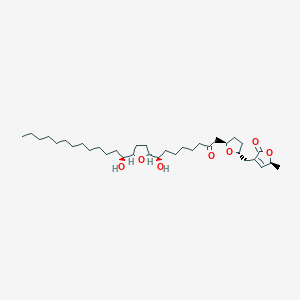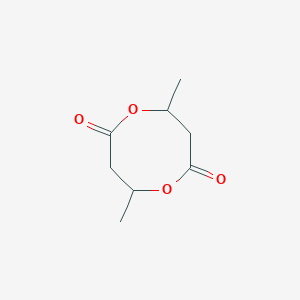
Gentamicin B
説明
ベタミシンは、広域スペクトル抗生物質として知られるアミノグリコシド系抗生物質です。特にグラム陰性菌に対して効果的で、さまざまな医療用途で重症感染症の治療に使用されています。 ベタミシンは細菌のタンパク質合成を阻害することで作用するため、細菌感染症と戦う上で貴重なツールとなります .
製法
合成経路と反応条件
ベタミシンの合成には、複雑な化学反応が伴います。一般的な方法の1つには、ミクロモノスポラ・プルプレア菌を用いた発酵プロセスが含まれます。次に、発酵液をさまざまな精製工程にかけて、ベタミシンを分離します。 この化合物は、結晶化やその他の化学処理を通じてさらに精製され、所望の純度が達成されます .
工業生産方法
ベタミシンの工業生産では、通常、大規模な発酵が用いられます。このプロセスは、栄養豊富な培地でミクロモノスポラ・プルプレアを培養することから始まります。十分に増殖した後、発酵液を収穫し、溶媒抽出技術を用いてベタミシンを抽出します。 粗抽出物は、イオン交換クロマトグラフィーや結晶化などの複数の精製工程を経て、医療用途に適した高純度のベタミシンが生成されます .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BETAMICIN involves complex chemical reactions. One common method includes the fermentation process using the bacterium Micromonospora purpurea. The fermentation broth is then subjected to various purification steps to isolate BETAMICIN. The compound is further refined through crystallization and other chemical processes to achieve the desired purity .
Industrial Production Methods
Industrial production of BETAMICIN typically involves large-scale fermentation. The process begins with the cultivation of Micromonospora purpurea in a nutrient-rich medium. After sufficient growth, the fermentation broth is harvested, and BETAMICIN is extracted using solvent extraction techniques. The crude extract undergoes multiple purification steps, including ion-exchange chromatography and crystallization, to produce high-purity BETAMICIN suitable for medical use .
化学反応の分析
反応の種類
ベタミシンは、次のようなさまざまな化学反応を起こします。
酸化: ベタミシンは酸化されてさまざまな誘導体に変換されます。
還元: 還元反応は、ベタミシンの官能基を修飾することができます。
一般的な試薬と条件
ベタミシンを含む反応に用いられる一般的な試薬には、次のようなものがあります。
酸化剤: 過酸化水素や過マンガン酸カリウムなど。
還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。
置換剤: ハロゲンやアルキル化剤など.
生成される主要な生成物
これらの反応から生成される主要な生成物は、用いられる特定の条件や試薬によって異なります。 たとえば、ベタミシンの酸化は、さまざまな酸化誘導体の生成につながる可能性がある一方で、還元は官能基が変化した化合物の還元型を生成する可能性があります .
科学研究への応用
ベタミシンは、次のような幅広い科学研究への応用があります。
化学: アミノグリコシド系抗生物質とその化学的性質を研究するモデル化合物として用いられます。
生物学: 細菌耐性機構やタンパク質合成阻害に関する研究に用いられます。
医学: 特にグラム陰性菌が原因の重症細菌感染症の治療に使用されます。
科学的研究の応用
BETAMICIN has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying aminoglycoside antibiotics and their chemical properties.
Biology: Employed in research on bacterial resistance mechanisms and protein synthesis inhibition.
Medicine: Utilized in the treatment of severe bacterial infections, particularly those caused by gram-negative bacteria.
Industry: Applied in the development of new antibiotics and antimicrobial agents
作用機序
ベタミシンは、細菌のリボソームの30Sサブユニットに結合することで作用を発揮します。この結合は、リボソームがメッセンジャーRNA(mRNA)を正確に読み取る能力を阻害し、欠陥のあるタンパク質の生成につながります。タンパク質合成の阻害は、最終的に細菌細胞の死をもたらします。 ベタミシンの主要な分子標的は、細菌リボソーム内のリボソームRNAと関連タンパク質です .
類似の化合物との比較
類似の化合物
ベタミシンは、次のような他のアミノグリコシド系抗生物質と似ています。
- ゲンタマイシン
- トブラマイシン
- アミカシン
- ネオマイシン
独自性
ベタミシンは、特定の活性のスペクトルと、特定の耐性菌株に対する有効性によって際立っています。 他のアミノグリコシドと比較して、ベタミシンは独自の薬物動態特性と異なる副作用プロファイルを持つ可能性があり、特定の臨床状況において貴重な選択肢となります .
類似化合物との比較
Similar Compounds
BETAMICIN is similar to other aminoglycoside antibiotics, such as:
- Gentamicin
- Tobramycin
- Amikacin
- Neomycin
Uniqueness
BETAMICIN stands out due to its specific spectrum of activity and its effectiveness against certain resistant bacterial strains. Compared to other aminoglycosides, BETAMICIN may have unique pharmacokinetic properties and a distinct side effect profile, making it a valuable option in specific clinical scenarios .
特性
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N4O10/c1-19(29)5-30-17(13(28)16(19)23-2)32-14-6(21)3-7(22)15(12(14)27)33-18-11(26)10(25)9(24)8(4-20)31-18/h6-18,23-29H,3-5,20-22H2,1-2H3/t6-,7+,8-,9-,10+,11-,12-,13-,14+,15-,16-,17-,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRAMPXHWHSKQB-GGEUKFTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36889-16-4 (gentamicin B1), 43169-50-2 (sulfate) | |
| Record name | Betamicin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036889153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID101043341 | |
| Record name | Betamicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36889-15-3 | |
| Record name | Gentamicin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36889-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betamicin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036889153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betamicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BETAMICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67W9DGG4C7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1254502.png)

![Benz[b]indeno[1,2-e]pyran-6,11-dione](/img/structure/B1254504.png)



![(Z)-4-[(1S,2S,19S,21R)-14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B1254513.png)




![kaempferol 3-O-alpha-L-[6'''-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]-7-O-beta-D-glucopyranoside](/img/structure/B1254521.png)


